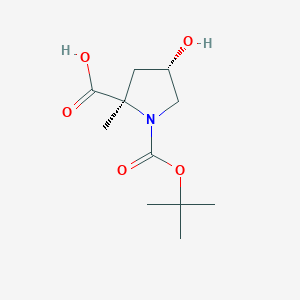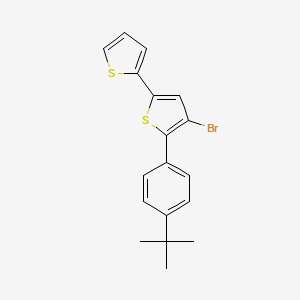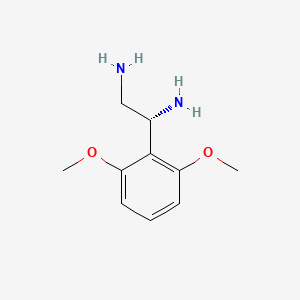
(1R)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dimethoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2,6-dimethoxybenzaldehyde with an appropriate amine source under reducing conditions. Common reagents include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
Industrially, this compound may be used in the production of specialty chemicals or as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which (1R)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and amine groups play a crucial role in these interactions, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine: can be compared with other phenyl ethane diamines, such as:
Uniqueness
The uniqueness of this compound lies in the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
(1R)-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5,7H,6,11-12H2,1-2H3/t7-/m0/s1 |
Clé InChI |
OEFZNWLHWVRJJG-ZETCQYMHSA-N |
SMILES isomérique |
COC1=C(C(=CC=C1)OC)[C@H](CN)N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)
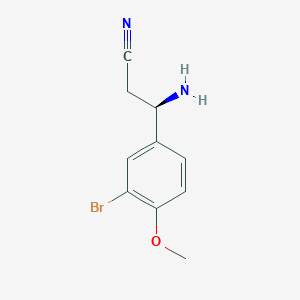
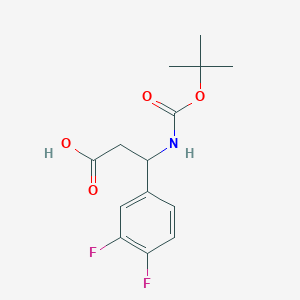
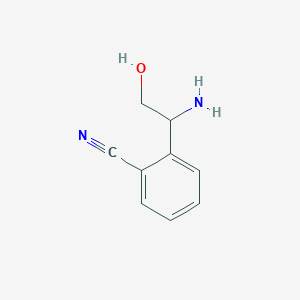
![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)


![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
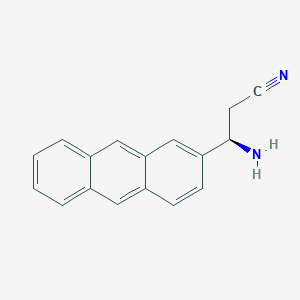
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)
